molecular formula C13H24N2O2 B4013677 N-cyclopropyl-N'-(2-ethylhexyl)ethanediamide

N-cyclopropyl-N'-(2-ethylhexyl)ethanediamide

Cat. No. B4013677
M. Wt: 240.34 g/mol
InChI Key: KKEJFLDTQQPJEO-UHFFFAOYSA-N
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Description

The chemical compound N-cyclopropyl-N'-(2-ethylhexyl)ethanediamide is a part of a broad class of chemicals that include cyclopropane derivatives and amino alcohols, which have been studied for their unique molecular structures and potential applications in various fields, excluding drug use and dosage or side effects.

Synthesis Analysis

The synthesis of related cyclopropane derivatives and amino alcohols often involves reactions such as the [3 + 2 + 2] cocyclization and reactions with ethyl cyclopropylideneacetate, indicating complex synthetic routes that can lead to a variety of structural motifs (Saito et al., 2007). Techniques such as palladium(II)-catalyzed cyclopropanation and nickel-catalyzed intermolecular cocyclization have been highlighted as effective methods for synthesizing cyclopropane-containing compounds (Tomilov et al., 1990), (Saito et al., 2004).

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives reveals a unique arrangement of atoms and bonds that contribute to their chemical behavior. The X-ray crystal structure analysis provides insights into the arrangement of atoms and the formation of eight-membered H-bonded rings in beta-oligopeptides derived from cyclopropane (Abele et al., 1999).

Chemical Reactions and Properties

Cyclopropane derivatives participate in various chemical reactions, including Lewis acid-mediated reactions and nickel-catalyzed [3+2+2] cycloadditions, leading to the formation of complex structures with unique properties (Shi et al., 2008), (Maeda & Saito, 2007).

Physical Properties Analysis

The physical properties of cyclopropane derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. Although specific details on N-cyclopropyl-N'-(2-ethylhexyl)ethanediamide were not found, related compounds exhibit properties that are crucial for their reactivity and potential applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are essential for understanding the behavior of N-cyclopropyl-N'-(2-ethylhexyl)ethanediamide analogs. Studies have shown that the presence of cyclopropane rings and amino groups can lead to diverse reactivities and product formations, as seen in the synthesis and reactions of amino-alcohol ligands (de Sousa et al., 2010).

Scientific Research Applications

Reaction Pathways and Catalysis

  • Cyclopropanation Reactions : The cyclopropanation reaction, a process where a cyclopropane ring is formed, has been extensively studied. For instance, the Simmons-Smith reaction, which involves the cyclopropanation of alkenes with metal carbenoids, showcases the application of cyclopropyl-containing compounds in synthesizing complex molecular structures. This reaction pathway suggests the potential utility of compounds like "N-cyclopropyl-N'-(2-ethylhexyl)ethanediamide" in organic synthesis and catalysis (Nakamura, Hirai, & Nakamura, 2003).

  • Hydrogenation and Hydrogenolysis : The hydrogenation of propylene and hydrogenolysis of cyclopropane on activated catalysts highlight the involvement of cyclopropyl groups in reactions that modify the chemical structure of organic compounds. This process has implications for the synthesis and modification of chemicals including "N-cyclopropyl-N'-(2-ethylhexyl)ethanediamide" (Bowman & Burwell, 1984).

Material Science and Polymer Chemistry

  • Oligomerization and Polymerization : The oligomerization of ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate using enzymes as catalysts demonstrates the application of cyclopropyl derivatives in creating novel polymers. This research provides insights into the potential use of "N-cyclopropyl-N'-(2-ethylhexyl)ethanediamide" in developing new materials with unique properties (Pang, Ritter, & Tabatabai, 2003).

  • Organic Solar Cells : The development of organic solar cells using small molecules that include cyclopropyl groups indicates the role of these compounds in enhancing photovoltaic performance. This suggests the potential application of "N-cyclopropyl-N'-(2-ethylhexyl)ethanediamide" in renewable energy technologies (Ni et al., 2015).

Chemical Synthesis and Modification

  • Synthesis of Chiral Cyclopropane Units : The design of chiral cyclopropanes as conformationally restricted analogues of bioactive compounds showcases the application of cyclopropyl groups in medicinal chemistry and the synthesis of complex organic molecules. This could hint at the synthetic versatility of "N-cyclopropyl-N'-(2-ethylhexyl)ethanediamide" in creating stereochemically complex structures (Kazuta, Matsuda, & Shuto, 2002).

  • Surface Modification for Flotation Enhancement : The use of ethanediamine for modifying the mineral surface of malachite to improve its flotation behavior underscores the importance of cyclopropyl-containing compounds in mineral processing and extraction. This illustrates the broader applications of "N-cyclopropyl-N'-(2-ethylhexyl)ethanediamide" in enhancing industrial processes (Feng, Zhao, & Wen, 2018).

properties

IUPAC Name

N'-cyclopropyl-N-(2-ethylhexyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-3-5-6-10(4-2)9-14-12(16)13(17)15-11-7-8-11/h10-11H,3-9H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEJFLDTQQPJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)C(=O)NC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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